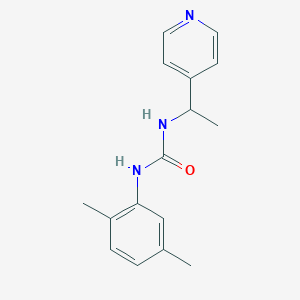
1,1-Diethyl-3-pyridin-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-pyridin-3-ylurea (DEPU) is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DEPU belongs to the class of pyridine-based urea derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 1,1-Diethyl-3-pyridin-3-ylurea is not yet fully understood. However, it has been suggested that 1,1-Diethyl-3-pyridin-3-ylurea inhibits the activity of AKT by binding to its active site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1,1-Diethyl-3-pyridin-3-ylurea has also been found to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Diethyl-3-pyridin-3-ylurea has several advantages for lab experiments. It has been found to exhibit high purity and yield, which makes it suitable for various biological assays. 1,1-Diethyl-3-pyridin-3-ylurea has also been reported to be stable under various conditions, which makes it suitable for long-term storage. However, the limitations of 1,1-Diethyl-3-pyridin-3-ylurea include its high cost and limited availability.
Orientations Futures
For 1,1-Diethyl-3-pyridin-3-ylurea research include investigating its efficacy in animal models of cancer, exploring its potential as an anti-inflammatory agent, and investigating its mechanism of action in more detail. Furthermore, there is a need to explore the synthesis of 1,1-Diethyl-3-pyridin-3-ylurea analogs to improve its efficacy and reduce its cost.
Méthodes De Synthèse
The synthesis of 1,1-Diethyl-3-pyridin-3-ylurea involves the reaction of 3-amino-1,1-diethyl-2-propen-1-one with ethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1,1-Diethyl-3-pyridin-3-ylurea. This synthesis method has been reported in various scientific journals and has been found to yield high purity and yield of 1,1-Diethyl-3-pyridin-3-ylurea.
Applications De Recherche Scientifique
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biological activities that make it a potential therapeutic agent. It has been reported to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival.
Propriétés
IUPAC Name |
1,1-diethyl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQFGFZGDNNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-pyridin-3-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)

![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
methanone](/img/structure/B7461016.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)


![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)